L-Seryl-L-seryl-L-seryl-L-leucine
Description
L-Seryl-L-seryl-L-seryl-L-leucine is a tetrapeptide composed of three consecutive L-serine residues and one L-leucine residue. Its molecular formula is C₁₅H₂₆N₄O₉, with a molecular weight of 406.39 g/mol. The leucine residue provides hydrophobic stabilization, creating a unique amphipathic profile.
Properties
CAS No. |
832731-09-6 |
|---|---|
Molecular Formula |
C15H28N4O8 |
Molecular Weight |
392.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H28N4O8/c1-7(2)3-9(15(26)27)17-13(24)11(6-22)19-14(25)10(5-21)18-12(23)8(16)4-20/h7-11,20-22H,3-6,16H2,1-2H3,(H,17,24)(H,18,23)(H,19,25)(H,26,27)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
DYQMUSWANNLLMU-NAKRPEOUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, and they may involve automated synthesizers to streamline the process.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of protecting groups and specific coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.
Scientific Research Applications
L-Seryl-L-seryl-L-seryl-L-leucine has various scientific research applications, including:
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating its role in biological processes and interactions with proteins and enzymes.
Medicine: Exploring its potential therapeutic effects and applications in drug development.
Industry: Utilizing the peptide in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The serine residues can participate in hydrogen bonding and other interactions with proteins and enzymes, while the leucine residue can contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological processes.
Comparison with Similar Compounds
Table 1: Key Molecular Parameters of Selected Peptides
Key Observations :
- Serine-rich sequences (e.g., the target compound) exhibit higher hydrophilicity compared to mixed aliphatic/polar peptides like C₃₃H₅₉N₇O₁₀ .
- Branched or charged residues (e.g., lysine in C₄₆H₈₆N₁₂O₁₄) enhance solubility and biological activity, whereas leucine-rich peptides prioritize hydrophobic interactions .
Physicochemical Properties
Insights :
- The triple serine motif in the target compound increases calcium-binding capacity, as demonstrated in studies of serine-calcium hydroxide interactions .
- Proline-containing peptides (e.g., C₃₈H₆₇N₉O₁₂) show enhanced stability due to restricted conformational flexibility .
Functional and Research Comparisons
- Biological Activity: The peptide C₄₆H₈₆N₁₂O₁₄ () has been studied for antimicrobial properties, leveraging its lysine-rich cationic surface . In contrast, the target compound’s lack of charged residues limits such applications.
Synthetic Utility :
- Peptides like L-seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine () are used as substrates for protease assays, highlighting the importance of glycine spacers in enzyme accessibility . The target compound’s continuous serine residues may hinder protease recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
